4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClN4O4S2 and its molecular weight is 525.08. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (CAS Number: 1216532-23-8) is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H29ClN4O4S2, with a molecular weight of 525.1 g/mol. The structure features a benzothiazole core , which is known for diverse biological activities, and a sulfamoyl group that enhances solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C23H29ClN4O4S2 |
Molecular Weight | 525.1 g/mol |
CAS Number | 1216532-23-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzothiazole core can bind to active sites, inhibiting enzymatic functions. Additionally, the sulfamoyl group improves solubility, facilitating better interaction with biological targets. Molecular docking studies suggest that this compound can effectively fit into the active sites of various enzymes, blocking their function and leading to therapeutic effects.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activities. A study evaluated the effects of similar benzothiazole compounds on human cancer cell lines (A431, A549) using the MTT assay. The results showed that these compounds inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM. Furthermore, they reduced the expression of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been assessed through various assays that measure cytokine production in response to inflammatory stimuli. In vitro studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Its structural components allow it to act as a competitive inhibitor by mimicking substrate structures or binding at allosteric sites, thereby altering enzyme activity .
Case Studies
- Cell Line Studies : In a study focused on the anticancer activity of benzothiazole derivatives, this compound was shown to induce apoptosis in A431 and A549 cells through flow cytometry analysis. The findings indicated that treatment resulted in significant cell cycle arrest at the G1 phase .
- Inflammation Modulation : Another investigation highlighted the ability of this compound to downregulate inflammatory cytokines in RAW264.7 macrophages when treated with lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Western blot analyses from related studies revealed that treatment with benzothiazole derivatives led to altered expression levels of proteins involved in apoptosis and cell survival pathways, further supporting their role as therapeutic agents against cancer .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-26-12-14-31-15-13-26)22(28)18-5-7-19(8-6-18)33(29,30)25(2)3;/h4-9,16H,10-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKWNYFMWOSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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